5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
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Overview
Description
5-Methyl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one is a compound that belongs to the class of pyrrolopyrimidines. This compound has garnered significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. It is known for its role as a selective inhibitor of cyclin-dependent kinase 2 (CDK2), which makes it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one can be achieved through various synthetic routes. One common method involves the treatment of ethyl 2-(4-chloropyrimidin-5-yl)acetate derivatives with ammonia to afford the corresponding 2-(4-aminopyrimidin-5-yl)acetamides, which are then cyclized to the target compound . The reaction conditions typically involve refluxing in butanol, heating with aqueous hydrochloric acid in dioxane, or using basic conditions such as potassium carbonate in methanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions typically result in the formation of various substituted pyrrolopyrimidines .
Scientific Research Applications
5-Methyl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-Methyl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one involves its selective inhibition of CDK2. CDK2 is a serine/threonine kinase that regulates cell cycle progression by binding to specific cyclins. By inhibiting CDK2, the compound can halt cell division, making it a promising candidate for cancer therapy . The molecular targets and pathways involved include the CDK2-cyclin complex and downstream signaling pathways that control cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one: This compound shares the same core structure but lacks the methyl group at the 5-position.
2-Substituted 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones: These compounds have various substituents at the 2-position, which can alter their biological activity.
Uniqueness
The uniqueness of 5-Methyl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one lies in its selective inhibition of CDK2, which is not commonly observed in other similar compounds. This selectivity makes it a valuable candidate for targeted cancer therapy .
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
5-methyl-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one |
InChI |
InChI=1S/C7H7N3O/c1-4-5-2-8-3-9-6(5)10-7(4)11/h2-4H,1H3,(H,8,9,10,11) |
InChI Key |
CJOFHORAGAOJEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CN=CN=C2NC1=O |
Origin of Product |
United States |
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